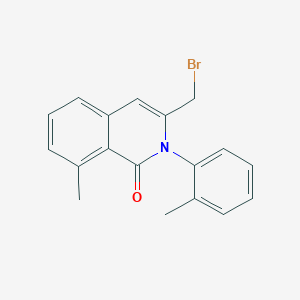
3-(bromomethyl)-8-methyl-2-(o-tolyl)isoquinolin-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(bromomethyl)-8-methyl-2-(o-tolyl)isoquinolin-1(2H)-one is a complex organic compound that belongs to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This particular compound features a bromomethyl group, a methyl group, and an o-tolyl group attached to the isoquinoline core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(bromomethyl)-8-methyl-2-(o-tolyl)isoquinolin-1(2H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a suitable precursor using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of environmentally friendly solvents and reagents is often considered to minimize the environmental impact of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-(bromomethyl)-8-methyl-2-(o-tolyl)isoquinolin-1(2H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The isoquinoline core can be reduced to form tetrahydroisoquinoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of azido or thiocyanato derivatives.
Oxidation Reactions: Formation of carboxylic acids or aldehydes.
Reduction Reactions: Formation of tetrahydroisoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
3-(bromomethyl)-8-methyl-2-(o-tolyl)isoquinolin-1(2H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of isoquinoline-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 3-(bromomethyl)-8-methyl-2-(o-tolyl)isoquinolin-1(2H)-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to biological effects such as inhibition of enzyme activity or induction of apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Bromomethyl)-5-methylpyridine: Another bromomethyl-substituted heterocycle with applications in pharmaceuticals.
2-(Bromomethyl)tetrahydro-2H-pyran: A bromomethyl-substituted compound used in organic synthesis.
4-Bromomethyl-3-nitrobenzoic acid: A bromomethyl-substituted aromatic compound used in the synthesis of other organic molecules
Uniqueness
3-(bromomethyl)-8-methyl-2-(o-tolyl)isoquinolin-1(2H)-one is unique due to its isoquinoline core, which imparts distinct chemical properties and potential biological activities. The combination of bromomethyl, methyl, and o-tolyl groups provides a versatile platform for further functionalization and exploration in various research fields .
Eigenschaften
Molekularformel |
C18H16BrNO |
|---|---|
Molekulargewicht |
342.2 g/mol |
IUPAC-Name |
3-(bromomethyl)-8-methyl-2-(2-methylphenyl)isoquinolin-1-one |
InChI |
InChI=1S/C18H16BrNO/c1-12-6-3-4-9-16(12)20-15(11-19)10-14-8-5-7-13(2)17(14)18(20)21/h3-10H,11H2,1-2H3 |
InChI-Schlüssel |
CORUPKOVCCGBEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC=C1)C=C(N(C2=O)C3=CC=CC=C3C)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















